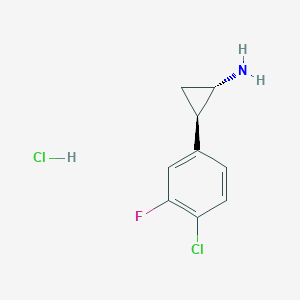

(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl

Description

(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative with a 4-chloro-3-fluorophenyl substituent. Key properties include:

- Molecular Formula: C₉H₁₀Cl₂FN

- Molecular Weight: 222.08 g/mol

- CAS Number: 1807938-62-0

- Purity: ≥97% (pharmaceutical-grade)

- Applications: Used as a building block in drug discovery, particularly in synthesizing protein degraders and enzyme inhibitors. Its cyclopropane ring provides conformational rigidity, while halogen substituents enhance lipophilicity and binding interactions .

Properties

IUPAC Name |

(1S,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBHZRKHOYLABE-VNUWRVCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807938-62-0 | |

| Record name | rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropanation of Substituted Olefins

A common approach involves cyclopropanation of appropriately substituted cinnamic acid derivatives or acrylates bearing the 4-chloro-3-fluorophenyl group. The general route includes:

- Synthesis of (E)-3-(4-chloro-3-fluorophenyl)acrylic acid or its ester.

- Cyclopropanation using sulfur ylides or carbenoid reagents under asymmetric catalysis.

- Hydrolysis or further transformation to the corresponding cyclopropanecarboxylic acid.

This method is adapted from related syntheses of 2-(3,4-difluorophenyl)cyclopropanamine derivatives, where trimethylsulfoxonium iodide and sodium hydride in DMSO are used for cyclopropanation.

Asymmetric Reduction and Chiral Catalysts

The ketone intermediates, such as 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone, can be reduced asymmetrically using chiral oxazaborolidine catalysts with borane complexes to yield chiral alcohols. These alcohols are then converted to cyclopropane derivatives via intramolecular cyclization or further functional group manipulations.

Conversion to Amines via Curtius Rearrangement or Hydrazide Intermediates

The carboxylic acid or ester intermediates are converted to amines through:

- Formation of acyl azides via reaction with sodium azide.

- Curtius rearrangement to isocyanates, followed by hydrolysis to amines.

- Alternatively, conversion to hydrazides and subsequent transformation to amines.

However, these methods often involve hazardous reagents and require careful handling.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in organic solvents such as diethyl ether or aqueous media at controlled temperatures to precipitate the crystalline hydrochloride salt. This step enhances compound stability and facilitates isolation.

Representative Synthetic Scheme (Adapted from Related Fluorophenyl Cyclopropanamine Synthesis)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride | AlCl3, solvent | 2-chloro-1-(4-chloro-3-fluorophenyl)ethanone |

| 2 | Asymmetric reduction of ketone | Chiral oxazaborolidine catalyst, borane-dimethylsulfide | Chiral alcohol intermediate |

| 3 | Cyclopropanation of acrylic ester | Trimethylsulfoxonium iodide, NaH, DMSO | Enantiomerically enriched cyclopropyl ester |

| 4 | Hydrolysis to carboxylic acid | Acidic or basic hydrolysis | Cyclopropanecarboxylic acid |

| 5 | Conversion to acyl azide | SOCl2, NaN3 | Acyl azide intermediate |

| 6 | Curtius rearrangement to amine | Heat or suitable conditions | Cyclopropanamine |

| 7 | Formation of hydrochloride salt | HCl in ether or aqueous solution | (1S,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine HCl |

Data Table: Yield and Purity Metrics from Literature Examples

Research Findings and Industrial Considerations

- The preparation methods emphasize avoiding hazardous reagents such as diazomethane and diphenylphosphoryl azide, which pose safety and environmental challenges.

- Alternative industrial processes focus on safer reagents and scalable conditions, including in situ generation of intermediates and use of benign solvents.

- Crystallization of the hydrochloride salt directly from reaction mixtures simplifies purification and improves yield.

- Enantiomeric purity is critical for biological activity; thus, asymmetric catalysis and chiral auxiliaries are extensively employed.

- While the referenced synthesis relates to 3,4-difluorophenyl derivatives, the methodology is adaptable to 4-chloro-3-fluorophenyl analogs by substituent modification on the aromatic ring.

Chemical Reactions Analysis

(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions:

Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Information

The compound features a cyclopropane ring substituted with a 4-chloro-3-fluorophenyl group and an amine functional group, which contributes to its biological activity.

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride may exhibit antidepressant properties. Studies have shown that structurally related molecules can affect serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression and anxiety disorders .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its effects on dopamine receptors could provide insights into treatments for various neurological disorders, including schizophrenia and Parkinson's disease .

Chemical Biology

Biochemical Assays

(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride can be utilized in biochemical assays to study enzyme interactions and receptor binding affinities. Such studies are crucial for understanding the pharmacodynamics of new drug candidates .

Synthesis of Novel Compounds

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further, leading to the development of new pharmaceuticals with enhanced efficacy or reduced side effects .

Data Tables

Case Study 1: Antidepressant Efficacy

A study conducted on a series of cyclopropanamine derivatives revealed that (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to its influence on serotonin reuptake inhibition, comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Neuropharmacological Research

In another investigation focused on neuropharmacology, researchers assessed the binding affinity of this compound at various neurotransmitter receptors. The findings suggested that it selectively binds to dopamine D2 receptors, indicating potential therapeutic applications in treating psychotic disorders like schizophrenia .

Mechanism of Action

The mechanism of action of (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substitutions

Alkoxy Substitutions

Functional Group Modifications

Pharmacological and Physicochemical Insights

- Lipophilicity : The target compound’s Cl and F substituents confer a ClogP ~2.5, favoring membrane permeability. Bromine in the pyridine analog increases polar surface area, reducing passive diffusion .

- Binding Interactions : Halogens (Cl, F, Br) engage in halogen bonding with biomolecular targets, while ethoxy groups may participate in hydrophobic interactions .

- Metabolic Stability : Trifluoromethyl and ethoxy groups reduce oxidative metabolism compared to halogenated analogs .

Biological Activity

(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride, commonly referred to as (1S,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropanamine HCl, is a chemical compound with significant biological activity. Its unique structure, characterized by a cyclopropane ring and halogenated phenyl group, suggests potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C9H10ClFN

- Molecular Weight : 185.63 g/mol

- CAS Number : 1807938-62-0

- Purity : Typically 95% or higher .

The biological activity of this compound primarily stems from its interaction with various biological targets. The presence of the chlorine and fluorine atoms in its structure enhances its lipophilicity and can influence its binding affinity to receptors or enzymes.

Biological Activity Overview

Research indicates that (1S,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine HCl exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that similar compounds exhibit antimicrobial properties. For instance, derivatives of cyclopropanamines have been evaluated for their efficacy against bacterial strains such as Pseudomonas aeruginosa and Acinetobacter baumannii, with some showing minimum inhibitory concentration (MIC) values below 0.125 mg/dm³ .

Anticancer Properties

Research into the anticancer potential of cyclopropane derivatives has yielded promising results. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including renal and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of a series of cyclopropanamines against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited moderate to strong activity, suggesting a potential role for (1S,2R)-rel-2-(4-chloro-3-fluorophenyl)cyclopropanamine in treating infections caused by resistant strains . -

Anticancer Activity :

In another research project, the compound was tested against a panel of human tumor cell lines. Results showed that it inhibited cell growth significantly in renal cancer lines, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- NMR : 1H and 13C NMR confirm the cyclopropane ring (δ ~1.0–2.5 ppm for CH2 groups) and aryl substituents.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>98% by area normalization).

- Mass Spectrometry : ESI-MS verifies the molecular ion ([M+H]+ at m/z 230.6) .

How can researchers determine enantiomeric purity, and what challenges arise in resolving stereoisomers?

Advanced

Enantiomeric purity is evaluated using chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography. Challenges include overlapping signals in NMR and low solubility. For crystallography, SHELXL refinement (via Olex2 or similar software) resolves absolute configuration by analyzing Flack parameters .

What computational strategies predict the compound’s reactivity and interaction with biological targets?

Advanced

Density Functional Theory (DFT) calculates strain energy (~27 kcal/mol for cyclopropane) and electrostatic potential maps to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with enzyme active sites, focusing on the aryl-Cl/F moieties’ halogen-bonding potential .

How should researchers address contradictions in spectral data between synthetic batches?

Advanced

Cross-validate with:

- XRD : Compare unit cell parameters (e.g., a = 8.2 Å, b = 10.5 Å) to reference data.

- 2D NMR : COSY and HSQC resolve signal overlaps from diastereomers.

- Synthetic Logs : Re-examine reaction conditions (e.g., temperature, catalyst loading) for reproducibility .

What factors influence the design of a robust crystallization protocol for this compound?

Q. Basic

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation.

- Temperature Gradients : Slow cooling (0.5°C/min) promotes single-crystal growth.

- Refinement : SHELXL in SHELXTL refines thermal parameters and hydrogen bonding networks .

How can the compound’s stability under physiological conditions be systematically evaluated?

Q. Advanced

- Accelerated Stability Studies : Incubate at pH 1–9 (37°C) for 72 hours, monitoring degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation under ICH Q1B guidelines .

What are the key challenges in achieving high stereoselectivity during cyclopropane ring formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.